molecular formula C8H10N2OS B2925775 N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide CAS No. 72592-14-4

N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2925775
CAS No.: 72592-14-4
M. Wt: 182.24
InChI Key: BFIUADDQMWQONO-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.24. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Applications in Organic Chemistry

N-(3-methylisothiazol-5-yl)cyclopropanecarboxamide, as a component of broader chemical families, plays a crucial role in the field of organic synthesis and material science. Notably, its structural relatives, such as 1,2,3-triazoles and cyclopropane derivatives, serve as pivotal scaffolds in drug discovery, bioconjugation, and the synthesis of complex molecules. The utility of these compounds stems from their ability to undergo regioselective synthesis, showcasing their indispensable role in constructing biologically active molecules and materials with specific properties. For instance, the Copper(I)-catalyzed azide-alkyne cycloaddition reaction, known as the click reaction, exemplifies the strategic synthesis of 1,4-disubstituted 1,2,3-triazoles, highlighting the importance of such chemical frameworks in developing new therapeutic agents and materials (Kaushik et al., 2019).

Supramolecular Chemistry and Material Science

The structural motif of N-(3-methylisothiazol-5-yl)cyclopropanecarboxamide, through its chemical analogs, finds extensive application in supramolecular chemistry and material science. Benzene-1,3,5-tricarboxamide derivatives, for example, have been utilized to create one-dimensional, nanometer-sized rod-like structures through self-assembly, propelled by hydrogen bonding. These structures are integral in nanotechnology, polymer processing, and biomedical applications, demonstrating the versatility of such compounds in crafting materials with tailored properties and functionalities (Cantekin, de Greef, & Palmans, 2012).

Advances in Food Preservation and Postharvest Technology

Closely related to N-(3-methylisothiazol-5-yl)cyclopropanecarboxamide in terms of chemical structure and functional applications, 1-methylcyclopropene (1-MCP) showcases significant advancements in food preservation and postharvest technology. 1-MCP's ability to inhibit ethylene perception in fruits and vegetables underscores its critical role in extending shelf life and maintaining quality, marking a pivotal development in agricultural biotechnology and food science. This innovation not only furthers our understanding of ethylene's role in ripening but also introduces commercial technologies aimed at improving the postharvest handling of perishable products (Watkins, 2006).

Pharmaceutical Chemistry and Drug Development

The exploration of N-(3-methylisothiazol-5-yl)cyclopropanecarboxamide-related compounds extends into pharmaceutical chemistry, where such motifs are instrumental in the development of new therapeutic agents. For example, Mafosfamide, a cyclophosphamide analog, represents a new generation of oxazaphosphorine agents with promising anticancer properties. Preclinical investigations and clinical trials have demonstrated Mafosfamide's effectiveness against various cancer cells, showcasing the potential of structurally similar compounds in enriching the arsenal of anticancer drugs (Mazur et al., 2012).

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-4-7(12-10-5)9-8(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIUADDQMWQONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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